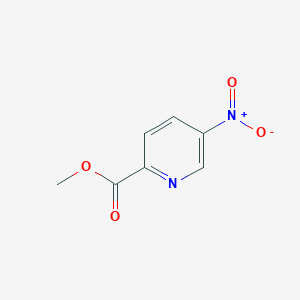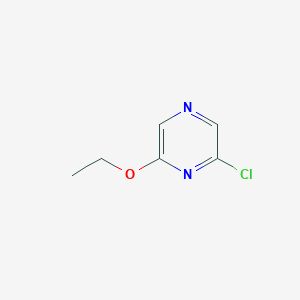![molecular formula C9H8N2O2 B155654 Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1015609-11-6](/img/structure/B155654.png)
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is the methyl ester derivative of 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .
Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is represented by the empirical formula C9H8N2O2 . Its molecular weight is 176.17 . The SMILES string representation is COC(=O)c1cnc2cc[nH]c2c1 .
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” is a solid compound . Its exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved data.
Applications De Recherche Scientifique
Application 1: Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
- Methods of Application : The starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 °C to obtain the compounds .
Application 3: Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have antimicrobial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective against a variety of microbial pathogens .
Application 4: Antiviral Activity
- Scientific Field : Virology
- Summary of Application : Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit HIV-1 .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in inhibiting the replication of HIV-1 .
Application 5: Antifungal Activity
- Scientific Field : Mycology
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have antifungal properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective against a variety of fungal pathogens .
Application 6: Analgesic Activity
- Scientific Field : Pharmacology
- Summary of Application : Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have analgesic properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in reducing chronic pain .
Application 7: Anti-angiogenic Activity
- Scientific Field : Pharmacology
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in inhibiting angiogenesis .
Application 8: Inhibition of Cell Division Cycle of 7-Kinase
- Scientific Field : Cell Biology
- Summary of Application : Some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit cell division cycle of 7-kinase . This kinase is essential for the G1/S transition of the cell cycle, which leads to DNA replication and cell division.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective in inhibiting the cell division cycle of 7-kinase .
Application 9: Antimalarial Activity
- Scientific Field : Parasitology
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have antimalarial properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds were found to be effective against malaria .
Orientations Futures
“Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate” and its derivatives have potential therapeutic applications, particularly as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain . This suggests potential future directions in the development of new therapeutic agents for pain management.
Propriétés
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFTWMGTLMPFEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470367 |
Source


|
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
CAS RN |
1015609-11-6 |
Source


|
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)